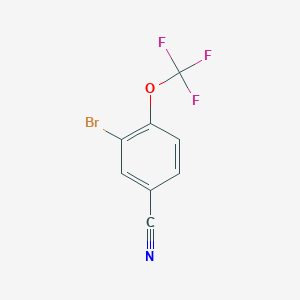

3-Bromo-4-(trifluoromethoxy)benzonitrile

Descripción general

Descripción

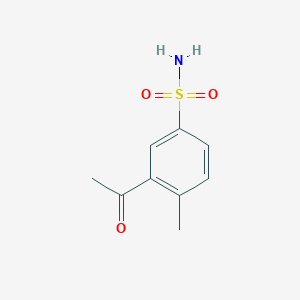

3-Bromo-4-(trifluoromethoxy)benzonitrile is a useful research compound. Its molecular formula is C8H3BrF3NO and its molecular weight is 266.01 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactivity :

- Schlosser and Castagnetti (2001) demonstrated the generation of 3-bromo-2-(trifluoromethoxy)phenyllithium, which serves as an intermediate in the synthesis of various organofluorine compounds. This research highlights the chemical reactivity and potential applications of 3-Bromo-4-(trifluoromethoxy)benzonitrile in organic synthesis (Schlosser & Castagnetti, 2001).

Vibrational Spectra Studies :

- Krishnakumar, Surumbarkuzhali, and Muthunatesan (2009) conducted vibrational spectral studies on 4-bromo benzonitrile, providing insights into the fundamental vibrational frequencies and intensities. This research is crucial for understanding the molecular characteristics and behavior of similar compounds (Krishnakumar, Surumbarkuzhali, & Muthunatesan, 2009).

Organofluorine Compound Synthesis :

- Research by Castagnetti and Schlosser (2001) again emphasized the role of this compound in synthesizing new organofluorine compounds. Their work highlights the versatility of trifluoromethoxyphenyllithiums as intermediates in organic synthesis (Castagnetti & Schlosser, 2001).

Application in High Voltage Lithium Ion Batteries :

- Huang et al. (2014) investigated the use of 4-(Trifluoromethyl)-benzonitrile as an electrolyte additive in high voltage lithium ion batteries. This application demonstrates the potential of this compound derivatives in enhancing the performance of energy storage devices (Huang et al., 2014).

Electrochemical Studies :

- Arias and Brillas (1985) explored the electrochemical oxidation of dibromoaniline derivatives, shedding light on the electrochemical properties of benzonitrile compounds. This research is relevant to understanding the electrochemical behavior of this compound (Arias & Brillas, 1985).

Safety and Hazards

The compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) .

Propiedades

IUPAC Name |

3-bromo-4-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF3NO/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAKWODPBBWZVMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596261 | |

| Record name | 3-Bromo-4-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191602-89-8 | |

| Record name | 3-Bromo-4-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole](/img/structure/B1289617.png)

![3-Bromo-4-chlorothieno[3,2-c]pyridine](/img/structure/B1289618.png)

![3-Bromothieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1289619.png)

![3-Bromothieno[3,2-c]pyridin-4-amine](/img/structure/B1289620.png)

![2-{[(Benzyloxy)carbonyl]amino}-4,4,4-trifluorobutanoic acid](/img/structure/B1289641.png)